molecular formula C11H9N3O4 B3175539 5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 957505-47-4

5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3175539
CAS RN: 957505-47-4
M. Wt: 247.21 g/mol
InChI Key: VNTFEVZKBMNCKA-UHFFFAOYSA-N
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Description

“5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid” is also known as 5-Aminoisophthalic acid (AIPA). It has a linear formula of H2NC6H3-1,3-(CO2H)2 and a molecular weight of 181.15 . It is used as a starting material in the preparation of various compounds such as Poly (5-aminoisophthalic acid) by oxidative polymerization reaction .


Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, AIPA can be used to prepare Poly (benzimidazole-co-aniline) (PBIANI) by condensation polymerization with 3,3′-diaminobenzidine via poly (5-aminoisophthalic acid) as a key intermediate . It can also be used as a blended material with polyvinylalcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization . It can also react with formaldehyde at different rates, forming hydroxymethylated, cyclised, cross-linked, or disproportionated products of varying stabilities .


Physical And Chemical Properties Analysis

The compound has a melting point of over 300 °C . Its SMILES string is Nc1cc (cc (c1)C (O)=O)C (O)=O and its InChI is 1S/C8H7NO4/c9-6-2-4 (7 (10)11)1-5 (3-6)8 (12)13/h1-3H,9H2, (H,10,11) (H,12,13) .

Scientific Research Applications

properties

IUPAC Name

5-amino-1-(4-carboxyphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c12-9-8(11(17)18)5-13-14(9)7-3-1-6(2-4-7)10(15)16/h1-5H,12H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFEVZKBMNCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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